9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene
Overview
Description
9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene is a useful research compound. Its molecular formula is C58H82 and its molecular weight is 779.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties for Polyfluorenes
9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene derivatives are used in the synthesis of novel polyfluorenes. A study demonstrated the creation of a bifluorene derivative with good solubility and electronic and optical properties, making it a suitable candidate for polyfluorenes and copolymers of fluorenes (Li, Sun, Wu, & Hu, 2011).
Novel Bifluorene-based Conjugated Systems
Research on bifluorene-based systems focused on synthesizing a series of novel bifluorene systems. This research aimed to explore the effects of strong electron donor or withdrawing groups on the optical properties of these systems, which are crucial for their applications in electronic devices (Grisorio et al., 2006).
Photoelectric Properties of Fluorene-based Dimers
A study investigated the impact of different electron-withdrawing moieties on the photoelectric properties of fluorene-based dimers. The research revealed insights into the molecular structure, thermal stability, and fluorescence emission of these compounds, contributing to the development of OLED devices (Yuan et al., 2020).
Polyfluorenes without Monoalkylfluorene Defects
Research has been conducted on polyfluorenes synthesized without monoalkylfluorene defects. This study provided insights into the synthesis route and its impact on the emission spectra of light-emitting devices, demonstrating improved performance due to reduced green emission attributable to fluorenone formation (Cho et al., 2007).
Photoluminescence and Base Doping in Polyfluorene Derivatives
Research into well-defined poly(2,7-fluorene) derivatives showcased their photoluminescence and response to base doping. This study highlighted the potential of these derivatives for use in blue-light-emitting devices due to their high quantum yields and electrical conductivities when doped (Ranger, Rondeau, & Leclerc, 1997).
properties
IUPAC Name |
2-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPCLHPJHRSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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